Bictegravir, emtricitabine and tenofovir alafenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bictegravir, emtricitabine, and tenofovir alafenamide is a fixed-dose combination antiretroviral medication used for the treatment of HIV/AIDS. This combination is sold under the brand name Biktarvy . It contains bictegravir, an integrase strand transfer inhibitor; emtricitabine, a nucleoside reverse transcriptase inhibitor; and tenofovir alafenamide, another nucleoside reverse transcriptase inhibitor . This combination therapy is recommended as a first-line choice of antiretroviral therapy in several countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emtricitabine: Emtricitabine is synthesized through a multi-step process involving the formation of a thiacytidine ring.
Tenofovir alafenamide: The synthesis of tenofovir alafenamide involves the formation of a phosphonate ester.
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The production process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Substitution reactions are common, particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of emtricitabine can lead to the formation of sulfoxides .
Scientific Research Applications
Bictegravir, emtricitabine, and tenofovir alafenamide have significant applications in scientific research, particularly in the fields of medicine and biology. They are used in the treatment of HIV-1 infection and have shown efficacy in reducing viral loads and improving immune function . These compounds are also used in research studies to understand the mechanisms of HIV replication and resistance .
Mechanism of Action
The combination works by targeting different stages of the HIV replication cycle:
Bictegravir: Inhibits the integrase enzyme, preventing the integration of viral DNA into the host genome.
Emtricitabine: Inhibits the reverse transcriptase enzyme, blocking the conversion of viral RNA into DNA.
Tenofovir alafenamide: Also inhibits the reverse transcriptase enzyme, enhancing the efficacy of emtricitabine.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir, emtricitabine, and tenofovir disoproxil fumarate: Another combination used for the treatment of HIV-1.
Raltegravir, emtricitabine, and tenofovir disoproxil fumarate: Another integrase inhibitor-based combination.
Uniqueness
Bictegravir, emtricitabine, and tenofovir alafenamide is unique due to its high efficacy, lower side effects, and once-daily dosing . It has shown superior viral suppression compared to other combinations .
Properties
Molecular Formula |
C50H57F4N12O13PS |
---|---|
Molecular Weight |
1173.1 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H18F3N3O5.C21H29N6O5P.C8H10FN3O3S/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1,5-6,13H,2-3H2,(H2,10,11,14)/t10-,11+,16+;15-,16+,33+;5-,6+/m010/s1 |
InChI Key |
GMIGIKGMWTUBHA-UKQLQXPXSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.